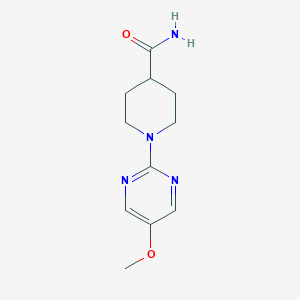![molecular formula C8H13N3OS B6459834 (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine CAS No. 2277101-04-7](/img/structure/B6459834.png)
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine, also known as MTPCP, is an organic compound that has been studied extensively in recent years. It is a cyclic amine that is composed of an oxygen-containing five-membered ring and a nitrogen-containing five-membered ring. MTPCP has been used in a variety of scientific research applications, including as a potential drug target and as an antioxidant.
科学的研究の応用
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine has been studied extensively in recent years due to its potential to be used as a drug target. It has been shown to interact with several different protein targets, such as the serotonin transporter and the dopamine transporter. In addition, this compound has been studied as an antioxidant, as it has been shown to reduce oxidative stress and lipid peroxidation in vitro. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
作用機序
The mechanism of action of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine is not yet fully understood. However, it is believed to interact with several different protein targets, including the serotonin transporter and the dopamine transporter. It is thought to act as an inhibitor of these transporters, leading to a decrease in the levels of serotonin and dopamine in the brain. In addition, this compound has been shown to act as an antioxidant, reducing oxidative stress and lipid peroxidation in vitro.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to interact with several different protein targets, leading to a decrease in the levels of serotonin and dopamine in the brain. In addition, this compound has been studied as an antioxidant, as it has been shown to reduce oxidative stress and lipid peroxidation in vitro. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine in laboratory experiments include its relatively simple synthesis method and its ability to interact with several different protein targets. In addition, it has been studied as an antioxidant, reducing oxidative stress and lipid peroxidation in vitro. The limitations of using this compound in laboratory experiments include its lack of understanding of its full mechanism of action, as well as its lack of clinical trials to determine its efficacy in humans.
将来の方向性
There are several potential future directions for research involving (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine. These include further study of its mechanism of action, its efficacy in treating neurodegenerative diseases, and its potential use as an antioxidant. In addition, further studies could be conducted to determine the effects of this compound on other protein targets, such as the GABA transporter and the NMDA receptor. Finally, clinical trials should be conducted to determine the safety and efficacy of this compound in humans.
合成法
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine can be synthesized through a two-step process using an aromatic thiadiazole ring as the starting material. The first step involves the formation of a cyclic sulfamide by reacting the thiadiazole with a primary amine. This reaction results in the formation of the cyclic sulfamide, which is then reacted with an alkyl halide to form the final product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-10-11-8(13-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUFPILAOZNQA-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459767.png)
![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6459773.png)
![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6459794.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)


![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)
![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)